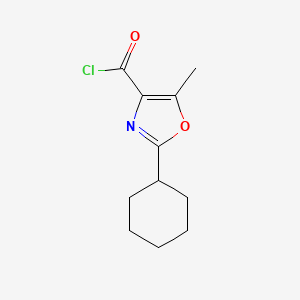
2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride: is a heterocyclic organic compound featuring a five-membered oxazole ring with a cyclohexyl group at the 2-position, a methyl group at the 5-position, and a carbonyl chloride group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Cyclization of Amino Alcohols and Carboxylic Acids: One common method involves the cyclization of amino alcohols with carboxylic acids under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
Cyclization of Carbonyl Compounds and Amines: Another method involves the reaction of carbonyl compounds with amines, followed by cyclization. This can be achieved using catalysts such as Lewis acids or transition metal complexes.
Industrial Production Methods: Industrial production of 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with alkenes and alkynes, forming larger ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Formed from oxidation and reduction reactions.
Cycloaddition Products: Formed from cycloaddition reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Used in the design of probes for studying biological processes and interactions.
Industry:
Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.
Material Science: Incorporated into materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride involves its interaction with molecular targets through its reactive functional groups. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxazole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Cyclohexyl-5-methyl-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Cyclohexyl-5-methyl-oxazole-4-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
2-Cyclohexyl-5-methyl-oxazole-4-amine: Similar structure but with an amine group instead of a carbonyl chloride group.
Uniqueness: 2-Cyclohexyl-5-methyl-oxazole-4-carbonyl chloride is unique due to its reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propriétés
Numéro CAS |
51655-86-8 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
2-cyclohexyl-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3 |
Clé InChI |
PAYAYLJQNMBPBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2CCCCC2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

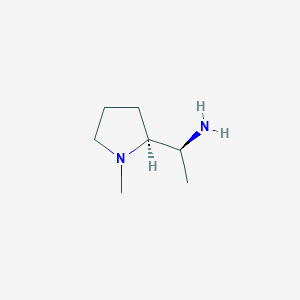
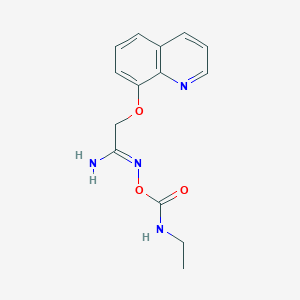
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
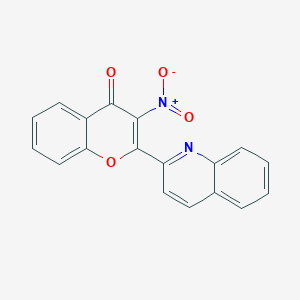
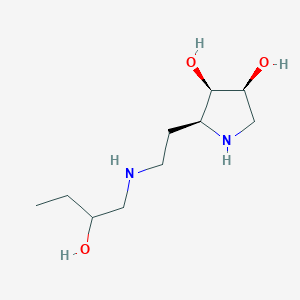
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
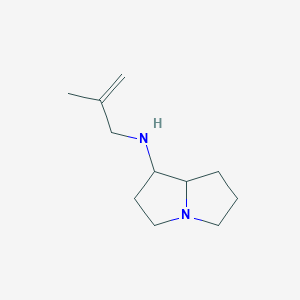
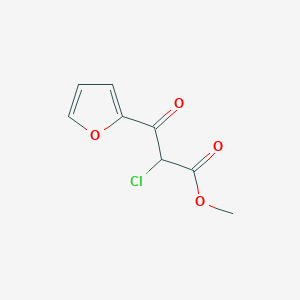
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)

![1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
